molecular formula C21H27NO6 B15100630 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B15100630
M. Wt: 389.4 g/mol
InChI Key: KGVVGNFDSXSTEQ-UHFFFAOYSA-N
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Description

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common method includes the reaction of 4-ethyl-7-methylcoumarin with tert-butoxycarbonyl (Boc)-protected amino acids under specific conditions . The reaction is often carried out in dry solvents such as dimethylformamide (DMF) and requires the use of catalysts like triethylamine (TEA) at elevated temperatures (around 70°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization from ethanol are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For instance, coumarin derivatives are known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents.

    7-hydroxy-4-methylcoumarin: Known for its antimicrobial properties.

    Ethyl 7-hydroxy-4-coumarinacetate: Similar in structure but with different functional groups.

Uniqueness

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and synthetic utility compared to other coumarin derivatives .

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(4-ethyl-7-methyl-2-oxochromen-5-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C21H27NO6/c1-6-14-12-18(24)27-16-11-13(2)10-15(19(14)16)26-17(23)8-7-9-22-20(25)28-21(3,4)5/h10-12H,6-9H2,1-5H3,(H,22,25)

InChI Key

KGVVGNFDSXSTEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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